[D-Ser(TBU)6, des-Gly-NH2(10)]LHRH ethylamide, commonly referred to as Buserelin, is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). [, , , , ] GnRH is naturally produced in the hypothalamus and acts on the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [] Buserelin exhibits a significantly higher potency and longer duration of action compared to native GnRH. [, , , ]
(Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the natural gonadotropin-releasing hormone. This compound has been modified to enhance its biological activity and stability, making it a subject of interest in pharmacological research, particularly in the treatment of hormone-sensitive conditions such as prostate and breast cancers. The modifications at positions six and ten of the peptide chain contribute to its unique properties and efficacy.
The compound is available from various chemical suppliers and research institutions, with detailed information provided by platforms such as MedChemExpress and BenchChem. Its synthesis and applications have been documented in several scientific publications and patents, highlighting its relevance in medical research.
This compound falls under the category of peptidomimetics, which are synthetic compounds designed to mimic the biological activity of peptides. It is specifically classified as a gonadotropin-releasing hormone analog, which plays a crucial role in regulating reproductive hormones.
The synthesis of (Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The specific modifications in this compound involve substituting standard amino acids with their t-butyl protected counterparts and azaglycine at designated positions, enhancing its pharmacological properties .
The molecular structure of (Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone can be represented by its amino acid sequence modified at specific positions:
The molecular formula for this compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity . The InChI Key for this compound is VIKVLAJTEHLRFY-DYEBRENCSA-N, which provides a unique identifier for chemical databases.
The primary chemical reactions involving (Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone include:
Reactions are typically facilitated using coupling reagents that activate carboxylic acid groups on amino acids, allowing them to bond with amine groups on adjacent residues. The efficiency of these reactions directly impacts the yield and purity of the final product.
The mechanism by which (Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone exerts its effects involves binding to specific receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are critical for reproductive function.
Upon binding, the receptor undergoes conformational changes that activate intracellular signaling pathways involving G proteins. This leads to increased cyclic adenosine monophosphate levels and subsequent hormonal release . Studies indicate that this compound may exhibit enhanced potency compared to natural gonadotropin-releasing hormone due to its structural modifications .
Relevant analyses often include mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity .
(Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone has significant applications in:
This compound exemplifies the potential of modified peptides in advancing medical treatments through targeted hormonal regulation .
The evolution of LHRH analogues emerged from efforts to overcome the transient action of native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), which exhibits a plasma half-life of 2-4 minutes. Early research focused on modifying degradation-prone residues (positions 6 and 10) to enhance stability. The breakthrough came with D-amino acid substitutions at position 6, which resist enzymatic cleavage, and C-terminal modifications to prolong receptor binding [3] .
(Ser(tBu)⁶,Azagly¹⁰)-LHRH (HOE 766, Goserelin) was synthesized in the mid-1970s. Key clinical studies demonstrated its superiority:
Table 1: Evolution of Key LHRH Analogues
Compound | Modifications | Relative Potency (vs. GnRH) | Clinical Impact |
---|---|---|---|
Native GnRH | None | 1× | Short pulse; limited therapeutic utility |
Leuprolide | D-Leu⁶, Pro-ethylamide¹⁰ | 15-20× | First FDA-approved for prostate cancer (1985) |
(Ser(tBu)⁶,Azagly¹⁰)-LHRH | D-Ser(tBu)⁶, Azagly¹⁰ | 40-60× | Sustained release implants; gold standard for advanced Ca |
Triptorelin | D-Trp⁶ | 30-100× | Varied formulations (daily/monthly) |
The pharmacological enhancements of (Ser(tBu)⁶,Azagly¹⁰)-LHRH stem from targeted molecular alterations:
Table 2: Structural and Functional Impact of Modifications
Position | Native Residue | Modified Residue | Key Chemical Property | Functional Consequence |
---|---|---|---|---|
6 | Glycine | D-Ser(tBu) | Chiral center; bulky hydrophobic | ▶ 100-fold ↑ enzymatic stability |
10 | Glycinamide | Azaglycinamide | Hydrazide linkage (-CONH-NH₂) | Prolonged receptor dissociation (t½ >12h) |
The sequence is: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ (MW: 1269.41 g/mol; CAS: 184686-52-0) [1]. C-terminal azaglycine is crucial for sustained binding, while N-terminal pyroglutamate preserves receptor recognition.
Superagonists like (Ser(tBu)⁶,Azagly¹⁰)-LHRH exhibit biphasic action: initial stimulation followed by profound suppression. This arises from:
Table 3: Pharmacodynamic Profile vs. Native GnRH
Parameter | Native GnRH | (Ser(tBu)⁶,Azagly¹⁰)-LHRH | Physiological Consequence |
---|---|---|---|
Receptor Binding Kd | 2.0 nM | 0.1 nM | Enhanced target engagement |
Plasma t½ | 2–4 min | 4–5 h | Sustained exposure |
LH Peak Time | 15–30 min | 3–4 h | Delayed but amplified gonadotropin surge |
Net Effect (Chronic) | Pulsatile stimulation | Complete axis suppression | Therapeutic hypogonadism |
In hypogonadotropic hypogonadism patients, daily dosing paradoxically increased LH responsiveness, highlighting context-dependent effects absent in normal subjects [10]. This underpins its utility in diverse endocrine pathologies.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6